molecular formula C12H14N2O4 B114162 1-(4-Morpholino-3-nitrophenyl)-1-ethanone CAS No. 144783-46-0

1-(4-Morpholino-3-nitrophenyl)-1-ethanone

Cat. No. B114162
M. Wt: 250.25 g/mol
InChI Key: XVHYVLUSJNHBKN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Based on the name, this compound would have a morpholino ring attached to the 4-position of a nitrophenyl group, and the phenyl group would be attached to an ethanone group at the 1-position. The exact 3D structure would depend on the specific spatial arrangement of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some properties, like solubility, melting point, and boiling point, can be estimated based on the structures of similar compounds .

Scientific Research Applications

Phase Equilibrium Studies

Research by Li et al. (2019) on the solid-liquid phase equilibrium and ternary phase diagrams of related nitrophenyl ethanones provides insights into the separation processes for compounds with similar structures. Their findings on the mutual solubility and phase behavior of these compounds in different solvents under various temperatures can be instrumental for processes involving the separation or purification of 1-(4-Morpholino-3-nitrophenyl)-1-ethanone derivatives (Li et al., 2019).

Synthesis of Biologically Active Compounds

Wang et al. (2016) discussed the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one as an important intermediate for creating biologically active compounds. This study highlights the compound's potential role in the development of anticancer agents, showcasing the chemical's importance in medicinal chemistry (Wang et al., 2016).

Photophysical Characterization

Pye et al. (2010) detailed the synthesis and photophysical characterization of compounds utilizing a morpholino phenyl ethanone derivative as a synthon. Their study on the luminescent properties and crystallization behavior of these compounds contributes to understanding the material science and photophysical applications of such derivatives (Pye et al., 2010).

Heterocyclization Reactions

Palchikov (2015) explored the use of nitrophenyl oxirane amino derivatives in heterocyclization reactions, demonstrating the versatility of morpholine and its derivatives in synthesizing heterocyclic compounds. This study provides valuable insights into synthetic organic chemistry, particularly in the formation of oxazaheterocycles (Palchikov, 2015).

Microwave-Assisted Synthesis

Aljohani et al. (2019) described a microwave-assisted synthetic route towards Mannich bases of hydroxyacetophenone derivatives, including those with morpholine groups. Their work emphasizes the efficiency and environmental benefits of microwave-assisted organic synthesis in creating compounds potentially relevant to 1-(4-Morpholino-3-nitrophenyl)-1-ethanone chemistry (Aljohani et al., 2019).

Future Directions

The future directions for research on this compound would depend on its biological activity and potential applications. It could be interesting to study its reactivity, potential biological targets, and possible uses in medicine or industry .

properties

IUPAC Name

1-(4-morpholin-4-yl-3-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c1-9(15)10-2-3-11(12(8-10)14(16)17)13-4-6-18-7-5-13/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHYVLUSJNHBKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N2CCOCC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384781
Record name 1-[4-(Morpholin-4-yl)-3-nitrophenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Morpholino-3-nitrophenyl)-1-ethanone

CAS RN

144783-46-0
Record name 1-[4-(Morpholin-4-yl)-3-nitrophenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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